molecular formula C6H11ClFN B6225267 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2770368-56-2

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6225267
CAS No.: 2770368-56-2
M. Wt: 151.61 g/mol
InChI Key: KPPJUIMFZQFXNR-UHFFFAOYSA-N
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Description

3-fluoro-N-methylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by N-methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane compounds.

Scientific Research Applications

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The mechanism by which 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-methylbicyclo[1.1.1]pentane: Lacks the amine group, resulting in different chemical properties and reactivity.

    N-methylbicyclo[1.1.1]pentan-1-amine:

    Bicyclo[1.1.1]pentan-1-amine: The parent compound without fluorine or N-methyl groups, used as a precursor in various syntheses.

Uniqueness

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of new molecules with specific desired properties, such as increased stability or enhanced biological activity.

Properties

CAS No.

2770368-56-2

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c1-8-6-2-5(7,3-6)4-6;/h8H,2-4H2,1H3;1H

InChI Key

KPPJUIMFZQFXNR-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)F.Cl

Purity

95

Origin of Product

United States

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